N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
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Description
N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a useful research compound. Its molecular formula is C47H54N4O6S4 and its molecular weight is 899.21. The purity is usually 95%.
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Scientific Research Applications
Photochemical Mechanisms and Water Solubility
One study explored the photochemical mechanism and water solubility of similar compounds, focusing on two metastable merocyanine/spiropyran photoacids. Using UV-visible transient absorption spectroscopy and quantum mechanical simulations, this research highlighted the rapid deprotonation and ring closure processes in these compounds, contributing significantly to the understanding of their photochemical behavior (Aldaz et al., 2021).
Structural and Absorption Properties
Another study focused on the structural formation and absorption band shifts in related dye compounds. Through quantum-chemical calculations, researchers found that different configurations of these compounds (such as dimers and tetramers) exhibit varying energy levels and spectral shifts, which are crucial for applications in materials science and photonics (Avakyan et al., 2014).
Synthesis and Biological Screening
A study conducted on the synthesis of bioactive molecules containing benzothiazoles revealed the potential of these compounds in biological applications. The synthesized compounds exhibited antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting their significance in pharmacological research (Patel et al., 2009).
Antimicrobial and Anti-inflammatory Applications
Research on the synthesis of various benzothiazole derivatives showed potential in antimicrobial and anti-inflammatory applications. The study synthesized a series of compounds and evaluated their biological activities, underlining the versatility of benzothiazole compounds in medicinal chemistry (Kendre et al., 2015).
Properties
IUPAC Name |
N,N-diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O6S4.C6H15N/c45-53(46,47)29-11-27-42-35-17-7-9-19-37(35)51-39(42)25-23-31-21-22-32(41(31)44(33-13-3-1-4-14-33)34-15-5-2-6-16-34)24-26-40-43(28-12-30-54(48,49)50)36-18-8-10-20-38(36)52-40;1-4-7(5-2)6-3/h1-10,13-20,23-26H,11-12,21-22,27-30H2,(H-,45,46,47,48,49,50);4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUFWRHMPPDTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1CC(=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)C(=C1C=CC4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1C/C(=C\C=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/C(=C1/C=C/C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N4O6S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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